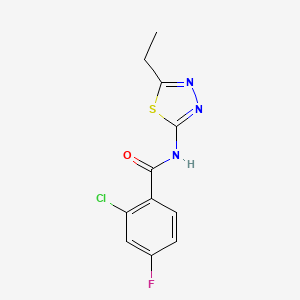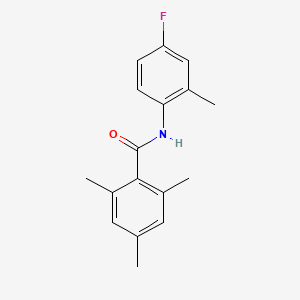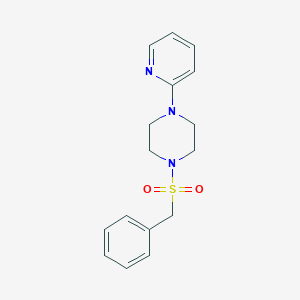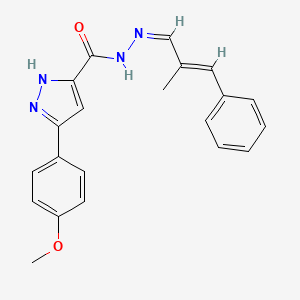
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, also known as TFB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide compounds and has been found to exhibit potent biological activity.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound may also act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been found to possess antitumor properties and has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity, making it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, this compound has some limitations. It is a relatively new compound, and its biological activity and toxicity in humans are not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. One direction is to further investigate its mechanisms of action and its potential therapeutic applications. Another direction is to study its toxicity and safety in humans. Additionally, this compound could be used as a starting point for the development of new compounds with improved biological activity and safety profiles.
Métodos De Síntesis
The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves the reaction of 4-fluoro-2-chlorobenzoic acid with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction takes place in an organic solvent such as dimethylformamide (DMF) and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess antitumor properties and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-4-3-6(13)5-8(7)12/h3-5H,2H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVERRBAFHYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306156.png)

![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306174.png)
![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)

![3-allyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306211.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)

![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)
